6-Oxa-2-thia-9-azaspiro[4.5]decane
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Overview
Description
6-Oxa-2-thia-9-azaspiro[45]decane is a chemical compound with the molecular formula C7H13NOS It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-thia-9-azaspiro[4.5]decane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process. For example, the use of a base such as sodium hydride in a solvent like tetrahydrofuran can promote the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts, solvents, and reaction conditions would be tailored to maximize the output while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-2-thia-9-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Scientific Research Applications
6-Oxa-2-thia-9-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new chemical entities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features may allow it to interact with specific biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Oxa-2-thia-9-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 8-Oxa-2-azaspiro[4.5]decane
- 1-Thia-4-azaspiro[4.5]decane
Uniqueness
6-Oxa-2-thia-9-azaspiro[4.5]decane is unique due to the presence of both oxygen and sulfur atoms in its spirocyclic structure. This combination of heteroatoms can impart distinct chemical and biological properties compared to similar compounds. For example, the sulfur atom can participate in specific interactions that oxygen alone cannot, potentially leading to different reactivity and biological activity.
Properties
IUPAC Name |
6-oxa-2-thia-9-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c1-4-10-6-7(1)5-8-2-3-9-7/h8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKKYCLQGXXIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC12CNCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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